molecular formula C16H15Cl2NO3 B555302 H-Tyr(2,6-CL2-bzl)-OH CAS No. 40298-69-9

H-Tyr(2,6-CL2-bzl)-OH

Cat. No. B555302
CAS RN: 40298-69-9
M. Wt: 340,19 g/mole
InChI Key: FTZFICPDLOOUKO-HNNXBMFYSA-N
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Description

H-Tyr(2,6-CL2-bzl)-OH is a chemical compound with the molecular formula C16H15Cl2NO3 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of H-Tyr(2,6-CL2-bzl)-OH consists of 16 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

H-Tyr(2,6-CL2-bzl)-OH has a molecular weight of 340.19 g/mol . Additional physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Hydrogen Bonding in Amino Acids

A study by Scheiner, Kar, and Pattanayak (2002) highlighted the significance of hydrogen bonding in amino acids, including the aromatic group of tyrosine (Tyr). They found that hydrogen bonds involving Tyr are crucial for stabilizing interactions in protein structures (Scheiner, Kar, & Pattanayak, 2002).

Chemiluminescence in Analytical Chemistry

Dong et al. (2021) utilized tyrosine in a luminescence system to detect its presence in dairy products, demonstrating the potential of H-Tyr(2,6-CL2-bzl)-OH in analytical chemistry (Dong et al., 2021).

Synthesis and Chemical Reactions

Yun-yang (2006) investigated the synthesis of H-Tyr(Bzl)-OH, a precursor to N-fluorenylmethoxycarbonyl-O-benzyl tyrosine, which is related to H-Tyr(2,6-CL2-bzl)-OH. This study contributes to understanding the chemical reactions and synthesis of such compounds (Wei Yun-yang, 2006).

NMR Spectroscopy in Molecular Studies

Tsikaris et al. (2000) explored the use of nuclear magnetic resonance (NMR) spectroscopy in detecting carbonyl and hydroxyl groups in carboxylic acids, including Boc-[17 O]Tyr(2,6-diClBzl)-OH. This research highlights the application of H-Tyr(2,6-CL2-bzl)-OH in advanced molecular studies (Tsikaris et al., 2000).

Peptide Synthesis

Narita (1978) demonstrated the use of dicyclohexylcarbodiimide (DCCI) and other reagents for coupling peptide fragments, including Boc-L-Tyr(Bzl), which is structurally related to H-Tyr(2,6-CL2-bzl)-OH. This research is pertinent to peptide synthesis in biochemistry (Narita, 1978).

Free Radical Chemistry and Biochemistry

Karam and Simic (1989) used omicron-Tyrosine (omicron-Tyr), a biomarker for hydroxyl radicals, in studying the chemistry and biochemistry of benzene. This research provides insights into the role of tyrosine derivatives in understanding radical chemistry (Karam & Simic, 1989).

Olive Mill Wastewater Treatment

Poerschmann et al. (2013) identified biophenols such as hydroxyl-tyrosol (OH-Tyr) in olive mill wastewater, emphasizing the role of tyrosine derivatives in environmental studies (Poerschmann et al., 2013).

Understanding Protein Oxidation Processes

Trouillas et al. (2011) explored the oxidation of peptides and proteins by hydroxyl radicals, targeting amino acids like Tyrosine (Tyr). This research contributes to our understanding of protein oxidation processes and the role of tyrosine derivatives therein (Trouillas, Bergès, & Houée-Levin, 2011).

properties

IUPAC Name

(2S)-2-amino-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c17-13-2-1-3-14(18)12(13)9-22-11-6-4-10(5-7-11)8-15(19)16(20)21/h1-7,15H,8-9,19H2,(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZFICPDLOOUKO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Tyr(2,6-CL2-bzl)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Deechongkit - 2003 - search.proquest.com
This thesis utilizes protein engineering and chemical synthesis to understand the many facets of β-sheet folding and stability. The introductory chapter describes the underlying forces …
Number of citations: 2 search.proquest.com

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